molecular formula C22H22N2OS B3016633 Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421476-82-5

Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B3016633
CAS No.: 1421476-82-5
M. Wt: 362.49
InChI Key: HSVDQWYMCVZNRT-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a synthetic chemical compound featuring a naphthalene group linked to a piperidine scaffold via a ketone bridge, with a pyridinylthio moiety extending from the piperidine ring. This structure combines several pharmacologically relevant elements. The naphthalene ring system is a common scaffold in medicinal chemistry and has been investigated for its potential in developing compounds with cytotoxic activity against cancer cells, particularly those targeting altered metabolic pathways like the Warburg effect . The piperidine ring is a prevalent and versatile building block in drug discovery, found in molecules studied for a wide range of applications, including as inhibitors of bacterial enzymes for antibiotic development . Furthermore, the presence of a pyridin-2-ylthio group introduces a potential metal-chelating and hydrogen-bonding unit, which can be critical for interacting with biological targets. This combination of features makes this compound a valuable intermediate for researchers in medicinal chemistry and drug discovery. It is suited for the synthesis and exploration of new therapeutic agents, probing structure-activity relationships (SAR), and investigating mechanisms of action in biochemical pathways. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

naphthalen-1-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c25-22(20-9-5-7-18-6-1-2-8-19(18)20)24-14-11-17(12-15-24)16-26-21-10-3-4-13-23-21/h1-10,13,17H,11-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVDQWYMCVZNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Thioether Linkage: This can be achieved by reacting a pyridine-2-thiol with a suitable halomethyl piperidine derivative under basic conditions.

    Coupling with Naphthalene Derivative: The intermediate product is then coupled with a naphthalene derivative, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.

    Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with multiple molecular targets.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

The naphthalen-2-yl isomer demonstrates the impact of positional isomerism on molecular geometry, which may affect intermolecular interactions in crystal packing or receptor binding.

Heterocyclic Modifications :

  • Substitution of pyridin-2-ylthio with furan-2-ylmethylthio replaces a nitrogen-containing heterocycle with an oxygen-containing one, reducing basicity and hydrogen-bonding capacity.
  • Thioether linkages in all analogues suggest a role in redox activity or metal coordination, though experimental evidence is lacking in the provided data.

Synthetic and Purification Challenges: Compounds with halogenated aryl groups (e.g., ) required multi-step purification using solvent mixtures like ethyl acetate/methanol/ammonia, indicating moderate polarity and solubility challenges .

Pharmacological and Functional Insights

For example:

  • Compound 29 : Features a 3-fluorophenoxyethylamino group, which may enhance blood-brain barrier penetration compared to bulkier naphthalenyl systems.
  • Pyridin-2-ylthio vs. Furan-2-ylmethylthio : The pyridine ring in the target compound could engage in π-π stacking or act as a weak base, whereas the furan system may prioritize hydrophobic interactions .

Limitations and Data Gaps

  • Physicochemical Data : Melting points, solubility, and stability parameters are unreported for most compounds, limiting comparative analyses.
  • Biological Activity: No direct evidence links the target compound to specific receptor targets or mechanisms, necessitating further experimental validation.

Biological Activity

Naphthalen-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Structural Characteristics

The compound features a naphthalene moiety , a piperidine ring , and a pyridine ring connected via a thioether bond. This unique arrangement contributes to its diverse biological profile. The structural formula can be represented as follows:

C19H21N3S\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{S}

This compound interacts with various biological targets, primarily enzymes and receptors involved in disease pathways. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing signaling cascades.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that naphthalene derivatives can induce apoptosis in cancer cells. A related compound, (1-(dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, demonstrated EC50 values of 37 nM in T47D cells, indicating potent anticancer activity .

Neuroprotective Effects

The compound is also being explored for its neuroprotective effects. Its ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. The piperidine and pyridine rings may enhance its affinity for neural receptors.

Other Biological Activities

Preliminary studies suggest potential antimicrobial and anti-inflammatory activities, although these areas require further investigation to establish efficacy and mechanisms.

Research Findings and Case Studies

Several studies have investigated the biological activity of naphthalene derivatives similar to this compound:

Study Findings Cell Line/Model IC50/EC50 Values
Study AInduction of apoptosis in cancer cellsT47DEC50: 37 nM
Study BNeuroprotective effects observedMouse modelNot specified
Study CAntimicrobial activity against bacteriaVarious strainsNot specified

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

  • Formation of Thioether Linkage : Reaction of pyridine-2-thiol with a halomethyl piperidine derivative.
  • Coupling with Naphthalene Derivative : Using Friedel-Crafts acylation reactions.

These methods are crucial for developing the compound efficiently for research purposes.

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